

Leptomycin B: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptomycin B*

Cat. No.: *B15610144*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptomycin B (LMB) is a potent secondary metabolite originally isolated from *Streptomyces* species, which has garnered significant attention in the scientific community for its highly specific mechanism of action as a nuclear export inhibitor. Initially identified as an antifungal agent, its profound cytotoxic effects on cancer cells have made it a pivotal tool in cancer research and a foundational molecule for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and origin of **Leptomycin B**, detailing the producing microorganism, its isolation, and characterization. Furthermore, it elucidates the molecular mechanism of action, focusing on its interaction with the nuclear export protein CRM1. This document includes comprehensive tables of its biological activity, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Discovery and Origin

Leptomycin B was first reported in 1983 by Hamamoto and colleagues as a novel antifungal antibiotic.[1][2] The producing organism was identified as a strain of *Streptomyces*, designated *Streptomyces* sp. AT51287, which was isolated from a soil sample in Japan.[3][4] The initial discovery was part of a screening program aimed at identifying substances that induce abnormal morphology in fungi. **Leptomycin B** was observed to cause cell elongation in the

fission yeast *Schizosaccharomyces pombe*.^[5] Along with **Leptomycin B**, a related compound, Leptomycin A, was also isolated and characterized.^{[1][2]}

Physicochemical Properties

The molecular formula of **Leptomycin B** was determined to be $C_{33}H_{48}O_6$.^{[1][2]} It is an unsaturated, branched-chain fatty acid.^[6] Both Leptomycin A ($C_{32}H_{46}O_6$) and B have very similar physicochemical and biological properties, with **Leptomycin B** being approximately twice as potent as Leptomycin A.^{[1][5]}

Property	Leptomycin B	Reference
Molecular Formula	$C_{33}H_{48}O_6$	^{[1][2]}
Molecular Weight	540.73 g/mol	
Appearance	Not specified in abstracts	
Solubility	Soluble in ethanol	^[7]
CAS Number	87081-35-4	^[6]

Biological Activity

Initially characterized by its potent antifungal activity, particularly against *Schizosaccharomyces* and *Mucor* species, subsequent research revealed that **Leptomycin B** possesses strong cytotoxic and anti-tumor properties.^{[1][5]} It induces cell cycle arrest in mammalian cells at the G1 and G2 phases.^[8] The primary mechanism underlying these effects is its function as a potent and specific inhibitor of nuclear export.^{[5][9]}

Anticancer Activity

Leptomycin B has demonstrated high potency against a variety of cancer cell lines in vitro, with IC_{50} values typically in the sub-nanomolar to low nanomolar range.^[10] However, its clinical development has been hampered by significant toxicity observed in vivo.^{[10][11]}

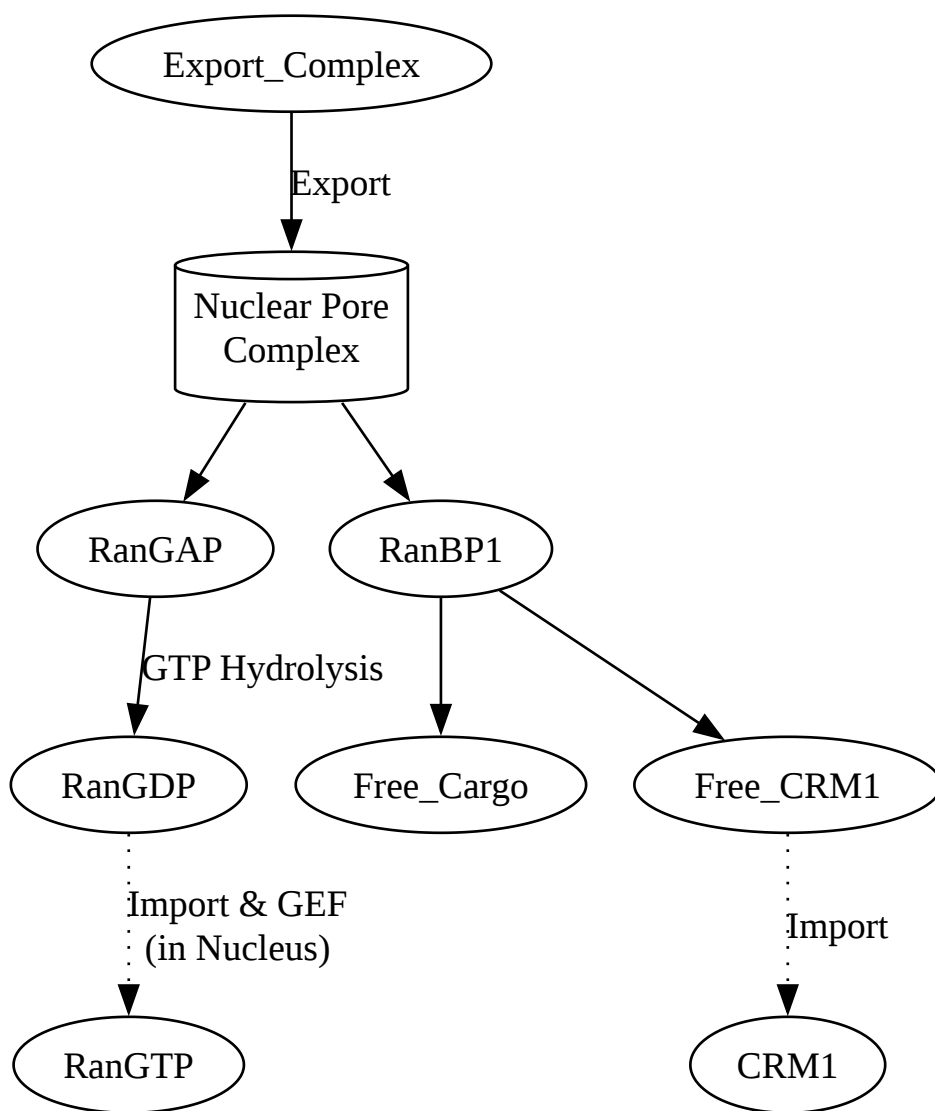
Cell Line	Cancer Type	IC ₅₀ (nM)	Exposure Time	Reference
SiHa	Cervical Cancer	0.4	72 hours	[12]
HCT-116	Colon Cancer	0.3	72 hours	[12]
SKNSH	Neuroblastoma	0.4	72 hours	[12]
A549	Non-small cell lung cancer	Synergistic with Gefitinib	48 hours	[12]
H460	Non-small cell lung cancer	Synergistic with Gefitinib	Not specified	[12]

Mechanism of Action: Inhibition of Nuclear Export

The biological activity of **Leptomycin B** stems from its highly specific inhibition of the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1).[5][9][13] CRM1 is a key nuclear transport receptor responsible for the export of numerous proteins and RNAs from the nucleus to the cytoplasm.[13] These cargo molecules contain a leucine-rich nuclear export signal (NES) that is recognized by CRM1.[13]

Leptomycin B covalently modifies a specific cysteine residue (Cys528 in human CRM1) within the NES-binding groove of CRM1.[9][11] This modification occurs via a Michael-type addition reaction between the α,β -unsaturated δ -lactone ring of **Leptomycin B** and the sulfhydryl group of the cysteine residue.[14] This irreversible alkylation blocks the binding of NES-containing cargo to CRM1, leading to the nuclear accumulation of important regulatory proteins, such as the tumor suppressor p53.[9][15] This nuclear sequestration of tumor suppressors is a key contributor to the pro-apoptotic and anti-proliferative effects of **Leptomycin B** in cancer cells.

Signaling Pathway



[Click to download full resolution via product page](#)

Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of **Leptomycin B**.

Fermentation and Purification of Leptomycin B (Adapted from Hamamoto et al., 1983)

This protocol is based on the original discovery and isolation of **Leptomycin B**.

1. Microorganism and Culture Conditions:

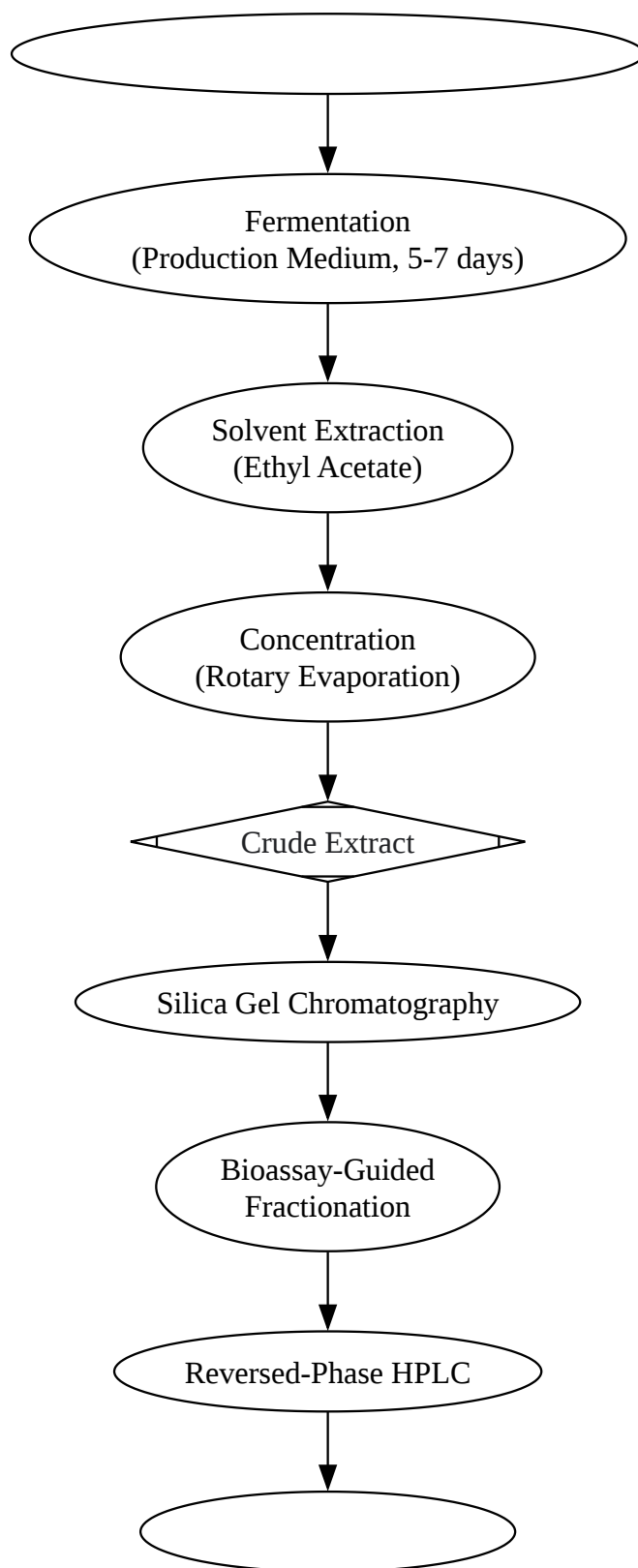
- Producing Strain: Streptomyces sp. ATS1287.
- Seed Culture: Inoculate a loopful of spores into a suitable seed medium (e.g., yeast extract-malt extract broth). Incubate at 28°C for 48-72 hours with shaking.
- Production Culture: Transfer the seed culture to a larger production medium (e.g., soybean meal, glucose, and mineral salts based medium). Incubate at 28°C for 5-7 days with vigorous aeration and agitation.

2. Extraction:

- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.
- Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.
- Pool the organic extracts and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

- Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
- Bioassay-Guided Fractionation: Monitor the fractions for antifungal activity (e.g., using the *S. pombe* cell elongation assay) to identify the active fractions.
- High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to further purification by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).^{[1][2]}
- Final Isolation: Collect the peaks corresponding to Leptomycin A and B and concentrate to yield the pure compounds.



[Click to download full resolution via product page](#)

Identification of CRM1 as the Target of Leptomycin B (Adapted from Kudo et al., 1999)

This protocol outlines the key experiments that identified CRM1 as the molecular target of **Leptomycin B**.

1. Biotinylated **Leptomycin B** Pulldown Assay:

- Biotinylation of LMB: Synthesize a biotinylated derivative of **Leptomycin B**.
- Cell Lysis: Culture HeLa cells and lyse them in a suitable buffer containing protease inhibitors.
- Binding: Incubate the cell lysate with the biotinylated **Leptomycin B** to allow for binding to its cellular target(s). As a control, pre-incubate a parallel sample with an excess of non-biotinylated **Leptomycin B** to compete for binding.
- Pulldown: Add streptavidin-coated beads to the lysate to capture the biotinylated **Leptomycin B** and any bound proteins.
- Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
- Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting with an anti-CRM1 antibody. A specific band corresponding to CRM1 should be present in the sample without the competitor but absent or significantly reduced in the sample with the competitor.

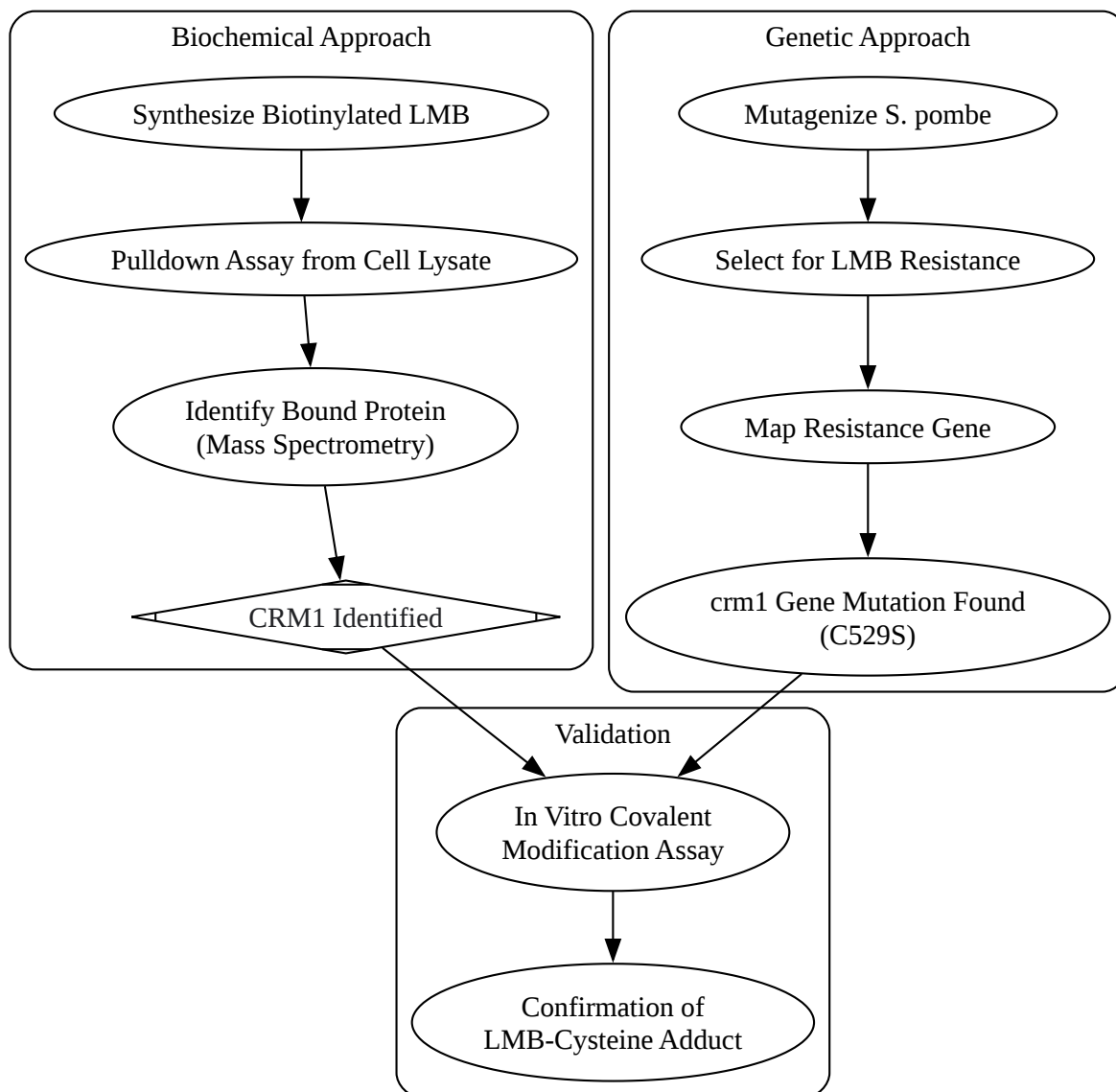
2. Generation and Analysis of a **Leptomycin B**-Resistant *S. pombe* Mutant:

- Mutagenesis and Selection: Mutagenize a wild-type *S. pombe* strain and select for mutants that are resistant to high concentrations of **Leptomycin B**.
- Gene Identification: Identify the gene responsible for the resistance phenotype. This was originally found to be the *crm1* gene.

- **Sequence Analysis:** Sequence the *crm1* gene from the resistant mutant and compare it to the wild-type sequence. A point mutation leading to an amino acid substitution (e.g., Cys529 to Ser) is expected.
- **Confirmation:** Introduce the identified mutation into a wild-type *S. pombe* strain using site-directed mutagenesis to confirm that this single mutation is sufficient to confer **Leptomycin B** resistance.

3. In Vitro Covalent Modification Assay:

- **Reaction:** Incubate **Leptomycin B** with a cysteine-containing peptide (e.g., a synthetic peptide corresponding to the region of CRM1 containing Cys528) or a small molecule containing a sulfhydryl group (e.g., N-acetyl-L-cysteine methyl ester).
- **Analysis:** Analyze the reaction mixture using mass spectrometry or NMR spectroscopy. The results should show the formation of an adduct with a mass corresponding to the sum of **Leptomycin B** and the cysteine-containing molecule, confirming a covalent reaction.



[Click to download full resolution via product page](#)

Conclusion

Leptomycin B, since its discovery as an antifungal agent from *Streptomyces* sp. ATS1287, has become an invaluable tool in cell biology and cancer research. Its highly specific and potent inhibition of CRM1-mediated nuclear export has not only illuminated a fundamental cellular process but has also provided a clear rationale for targeting this pathway in cancer therapy. While the inherent toxicity of **Leptomycin B** has limited its clinical utility, it continues to serve as a crucial lead compound for the development of a new generation of nuclear export inhibitors with improved therapeutic indices. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of CRM1 inhibition and the development of next-generation anticancer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leptomycins A and B, new antifungal antibiotics. I. Taxonomy of the producing strain and their fermentation, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LEPTOMYCINS A AND B, NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 3. Microbial Conversion Products of Leptomycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial conversion products of leptomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptomycin - Wikipedia [en.wikipedia.org]
- 6. thomassci.com [thomassci.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Leptomycin B targets a regulatory cascade of crm1, a fission yeast nuclear protein, involved in control of higher order chromosome structure and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]

- 13. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- To cite this document: BenchChem. [Leptomycin B: A Technical Guide to its Discovery, Origin, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610144#leptomycin-b-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com